molecular formula C8H7Cl2NO2 B1269492 1,4-Bis(chloromethyl)-2-nitrobenzene CAS No. 16255-50-8

1,4-Bis(chloromethyl)-2-nitrobenzene

Cat. No.: B1269492
CAS No.: 16255-50-8
M. Wt: 220.05 g/mol
InChI Key: AJBJABQEANMSMG-UHFFFAOYSA-N
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Description

1,4-Bis(chloromethyl)-2-nitrobenzene is an organic compound with the molecular formula C8H7Cl2NO2. It is a derivative of benzene, where two chloromethyl groups are attached to the 1 and 4 positions, and a nitro group is attached to the 2 position. This compound is known for its reactivity due to the presence of both electron-withdrawing nitro and chloromethyl groups, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(chloromethyl)-2-nitrobenzene can be synthesized through a multi-step process involving nitration and chloromethylation reactions. The typical synthetic route includes:

    Nitration of p-xylene:

    p-Xylene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 2-position, forming 2-nitro-p-xylene.

    Chloromethylation: The 2-nitro-p-xylene is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. This step introduces chloromethyl groups at the 1 and 4 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(chloromethyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Oxidation: The chloromethyl groups can be oxidized to formyl or carboxyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives such as 1,4-bis(azidomethyl)-2-nitrobenzene, 1,4-bis(thiomethyl)-2-nitrobenzene, etc.

    Reduction: 1,4-Bis(chloromethyl)-2-aminobenzene.

    Oxidation: 1,4-Bis(formyl)-2-nitrobenzene or 1,4-Bis(carboxyl)-2-nitrobenzene.

Scientific Research Applications

1,4-Bis(chloromethyl)-2-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Material Science: It is used in the preparation of polymers and resins with specific properties.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer activities.

    Biological Studies: It is used as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 1,4-Bis(chloromethyl)-2-nitrobenzene involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The chloromethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the chloromethyl groups and can be reduced to an amino group, altering the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(chloromethyl)benzene: Lacks the nitro group, making it less reactive towards nucleophiles.

    1,4-Bis(bromomethyl)-2-nitrobenzene: Similar structure but with bromomethyl groups, which are more reactive than chloromethyl groups.

    1,4-Bis(chloromethyl)-naphthalene: Contains a naphthalene ring instead of a benzene ring, affecting its reactivity and applications.

Uniqueness

1,4-Bis(chloromethyl)-2-nitrobenzene is unique due to the presence of both chloromethyl and nitro groups, which confer distinct reactivity patterns. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Properties

IUPAC Name

1,4-bis(chloromethyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c9-4-6-1-2-7(5-10)8(3-6)11(12)13/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBJABQEANMSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326173
Record name 1,4-bis(chloromethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16255-50-8
Record name 1,4-Bis(chloromethyl)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16255-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 525118
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016255508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC525118
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-bis(chloromethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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